N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034441-20-6
VCID: VC4768095
InChI: InChI=1S/C24H18N2O3/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-28-21)22-17-8-1-3-10-19(17)29-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5
Molecular Formula: C24H18N2O3
Molecular Weight: 382.419

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

CAS No.: 2034441-20-6

Cat. No.: VC4768095

Molecular Formula: C24H18N2O3

Molecular Weight: 382.419

* For research use only. Not for human or veterinary use.

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide - 2034441-20-6

Specification

CAS No. 2034441-20-6
Molecular Formula C24H18N2O3
Molecular Weight 382.419
IUPAC Name N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C24H18N2O3/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-28-21)22-17-8-1-3-10-19(17)29-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27)
Standard InChI Key LTDGFEQOSRFXII-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5

Introduction

The compound N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide represents a hybrid molecule combining heterocyclic furan and pyridine structures with a xanthene backbone. Such compounds have gained attention for their potential applications in medicinal chemistry, particularly as scaffolds for drug design due to their structural complexity and potential biological activity.

This article provides an in-depth analysis of the chemical, structural, and potential biological properties of this compound, supported by available research data.

Synthesis Pathways

While specific synthesis protocols for this compound were not directly available in the reviewed materials, related compounds with similar backbones are synthesized using multi-step organic reactions:

  • Amide Bond Formation: Typically achieved via coupling reactions between carboxylic acids (or derivatives) and amines.

  • Heterocyclic Substitution: Functionalization of the furan and pyridine rings to introduce desired substituents.

  • Xanthene Derivatization: Modifications to the xanthene core to enhance solubility or biological activity.

Biological Activity

4.1 Potential Applications
Compounds containing furan, pyridine, and xanthene moieties have demonstrated:

  • Antioxidant Properties: The xanthene scaffold is known for its radical-scavenging abilities.

  • Anti-inflammatory Activity: Pyridine derivatives often exhibit inhibition of enzymes like COX or LOX.

  • Fluorescent Probes: Xanthenes are widely used in imaging applications due to their fluorescence.

4.2 Docking Studies
Although docking studies specific to this compound were unavailable, related molecules have shown promising binding affinities to enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). These findings suggest potential anti-inflammatory or anticancer applications.

Analytical Characterization

Analytical techniques commonly used for similar compounds include:

  • NMR Spectroscopy (¹H & ¹³C): To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To verify molecular weight.

  • IR Spectroscopy: To identify functional groups like amides and aromatic rings.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC23_{23}H17_{17}N3_{3}O3_{3}
Molecular Weight383.4 g/mol
Key Functional GroupsAmide, Furan, Pyridine, Xanthene
Potential ApplicationsAntioxidant, Anti-inflammatory, Fluorescent Probe
Docking TargetsCOX/LOX Enzymes

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